Biotin-PEG2-aldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

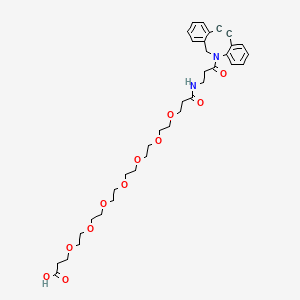

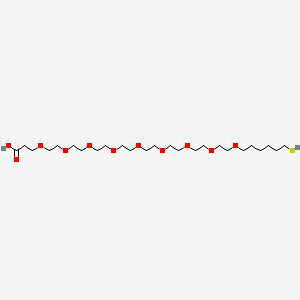

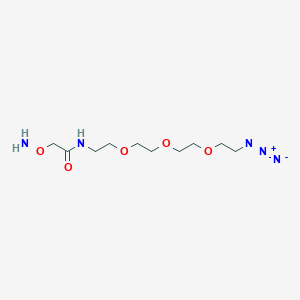

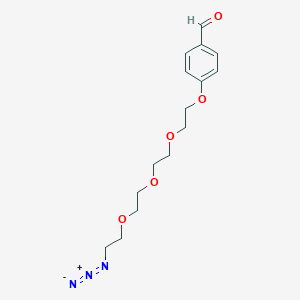

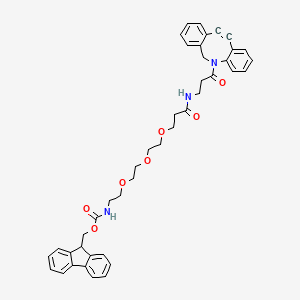

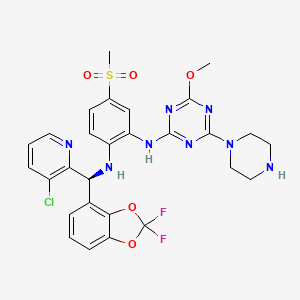

Biotin-PEG2-aldehyde is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) spacer and an aldehyde functional group. This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-aldehyde typically involves the conjugation of biotin to a PEG chain terminated with an aldehyde group. The process begins with the activation of biotin, followed by its attachment to the PEG chain through a series of chemical reactions. The aldehyde group is introduced at the terminal end of the PEG chain, often through oxidation reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the absence of impurities .

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The aldehyde group can react with nucleophiles such as amines to form imines or with hydrazides to form hydrazones.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like hydrazine or primary amines under mild acidic or neutral conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Imines or hydrazones

Wissenschaftliche Forschungsanwendungen

Biotin-PEG2-aldehyde has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

Biology: Employed in bioconjugation techniques to label proteins and other biomolecules for detection and purification.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Applied in the development of diagnostic assays and biosensors due to its strong binding affinity to avidin and streptavidin

Wirkmechanismus

Biotin-PEG2-aldehyde functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The biotin moiety binds to avidin or streptavidin, while the PEG spacer provides flexibility and solubility. The aldehyde group can form covalent bonds with target proteins or other molecules, facilitating their degradation through the ubiquitin-proteasome pathway. This selective degradation mechanism allows for precise control over protein levels within cells .

Vergleich Mit ähnlichen Verbindungen

EZ-Link Amine-PEG2-Biotin: Contains a primary amine instead of an aldehyde group, used for biotinylation of proteins and other molecules.

EZ-Link Iodoacetyl-PEG2-Biotin: Contains an iodoacetyl group, used for labeling sulfhydryl groups in proteins.

Uniqueness of Biotin-PEG2-aldehyde: this compound is unique due to its aldehyde functional group, which allows for specific reactions with nucleophiles, making it highly versatile for bioconjugation and protein labeling applications. The PEG spacer enhances its solubility and reduces steric hindrance, making it suitable for various scientific and industrial applications .

Eigenschaften

IUPAC Name |

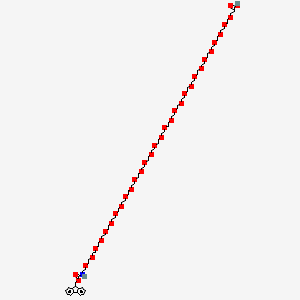

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-oxopropoxy)ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O5S/c21-7-3-8-24-10-11-25-9-6-18-15(22)5-2-1-4-14-16-13(12-26-14)19-17(23)20-16/h7,13-14,16H,1-6,8-12H2,(H,18,22)(H2,19,20,23)/t13-,14-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLGKICMIGKKJ-DZKIICNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.